GNE-317

Description

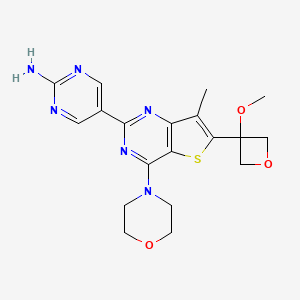

Structure

3D Structure

Propriétés

IUPAC Name |

5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZLHJMDLKDZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-317: A Technical Guide to a Brain-Penetrant PI3K/mTOR Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-317, a potent, orally bioavailable, and brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). GNE-317 has been investigated for its therapeutic potential, particularly in the context of central nervous system (CNS) malignancies like glioblastoma, owing to its ability to cross the blood-brain barrier (BBB).

Core Concepts: The PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.

Key components of the pathway include:

-

PI3Ks: A family of lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

Akt (Protein Kinase B): A serine/threonine kinase that is recruited to the cell membrane by PIP3 and subsequently activated.

-

mTOR: A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in the activation of Akt.

GNE-317 exerts its inhibitory effects on both PI3K and mTOR, thereby blocking signaling at multiple crucial nodes within this pathway.

Figure 1: GNE-317 inhibits the PI3K/mTOR signaling pathway at multiple points.

Physicochemical and Pharmacokinetic Properties

GNE-317 was specifically designed to overcome the challenge of the blood-brain barrier, a significant hurdle for many CNS-targeted therapies. It is an oxetane derivative of GDC-0980, synthesized to reduce its affinity for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₆O₃S | [] |

| Molecular Weight | 414.48 g/mol | [] |

| P-gp Substrate | No | [3] |

| BCRP Substrate | No | [3] |

| Mouse Plasma Free Fraction | 14.9% | [4] |

| Mouse Brain Free Fraction | 5.4% | [4] |

| Brain-to-Plasma Ratio | > 1 | [5] |

Preclinical Efficacy

GNE-317 has demonstrated significant preclinical activity in various models of glioblastoma.

In Vitro Activity

In Vivo Activity

In orthotopic xenograft models of human glioblastoma, GNE-317 has demonstrated the ability to inhibit tumor growth and extend survival.

| Model | Treatment | Outcome | Reference |

| U87 Glioblastoma | 40 mg/kg GNE-317, p.o. | 90% tumor growth inhibition | [3][4] |

| GS2 Neurosphere | 40 mg/kg GNE-317, p.o. | 50% tumor growth inhibition | [3][4] |

| GBM10 Patient-Derived | 30-40 mg/kg GNE-317, p.o. | Extended median survival from 55.5 to 75 days | [4] |

| GL261 Glioma | 30 mg/kg GNE-317, p.o. | No significant change in tumor growth or survival benefit | [1][6] |

It is noteworthy that in the GL261 glioma model, despite effective brain penetration and target engagement, GNE-317 did not confer a survival benefit, suggesting that the efficacy of PI3K/mTOR inhibition can be context-dependent and may vary across different tumor genetic backgrounds.[1][6]

Pharmacodynamic Effects

Oral administration of GNE-317 in mice leads to a marked and dose-dependent inhibition of the PI3K pathway in the brain.

| Biomarker | Inhibition | Time Point | Reference |

| pAkt (S473) | 40% - 90% suppression | Up to 6 hours post-dose | [][3][4] |

| pS6 (S235/236) | 40% - 90% suppression | Up to 6 hours post-dose | [][3][4] |

| p4EBP1 | 84% inhibition | Not specified | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of GNE-317.

Figure 2: General experimental workflow for the preclinical evaluation of GNE-317.

In Vitro Cell Viability (MTS Assay)

This assay is used to assess the effect of GNE-317 on the metabolic activity and proliferation of cancer cell lines.

-

Cell Plating: Seed glioma cells (e.g., GL261-GFP-Luc) in a 96-well plate at a density of approximately 2,000 cells per well.[6]

-

Compound Treatment: Prepare serial dilutions of GNE-317 in the appropriate cell culture medium. Add the diluted compound or vehicle (e.g., DMSO) to the wells.[6]

-

Incubation: Incubate the plates for a defined period, typically 48 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).[6]

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[6]

-

Incubation and Measurement: Incubate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells. Measure the absorbance at 490 nm using a plate reader.[6]

-

Data Analysis: Normalize the absorbance values of the drug-treated wells to the vehicle-treated wells to determine the percentage of cell viability.

Western Blotting for Pathway Inhibition

This technique is employed to quantify the levels of phosphorylated proteins downstream of PI3K and mTOR, providing a direct measure of pathway inhibition.

-

Sample Preparation: Lyse cells or homogenized brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Orthotopic Glioblastoma Xenograft Model

This in vivo model is crucial for evaluating the efficacy of GNE-317 in a setting that more closely mimics the human disease.

-

Cell Implantation: Anesthetize immunocompromised mice (e.g., nude or SCID mice) and stereotactically inject human glioblastoma cells (e.g., U87MG) into the brain.[7] For the GL261 model, C57BL/6J mice are used.[6]

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[6][7]

-

Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer GNE-317 (e.g., 30-40 mg/kg) or vehicle daily via oral gavage.[4][6] The vehicle formulation can consist of 0.5% methylcellulose and 0.2% Tween 80 in water.

-

Efficacy Assessment: Monitor tumor volume and the survival of the animals over the course of the study.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points after the final dose, collect brain and tumor tissue for pharmacodynamic analysis (e.g., western blotting) to confirm target engagement.[6]

Conclusion

GNE-317 is a valuable research tool for investigating the role of the PI3K/mTOR pathway in both normal physiology and disease, particularly in the context of the central nervous system. Its ability to penetrate the blood-brain barrier and potently inhibit its targets in the brain makes it a significant compound for preclinical studies in neuro-oncology and other neurological disorders where this pathway is implicated. The detailed methodologies and compiled data in this guide are intended to support researchers in designing and interpreting experiments involving GNE-317. Further investigation into its efficacy across a broader range of CNS tumor models and in combination with other therapeutic agents is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. GNE-317 | PI3K | mTOR | TargetMol [targetmol.com]

- 7. air.unimi.it [air.unimi.it]

GNE-317 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of GNE-317, a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in cancer cells. This document details the mechanism of action, quantitative efficacy data, and detailed experimental protocols for the validation of GNE-317's therapeutic potential.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. GNE-317 is a small molecule inhibitor designed to dually target PI3K and mTOR, two key kinases in this pathway. A significant feature of GNE-317 is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors such as glioblastoma.[2] This guide summarizes the key data and methodologies used to validate the anticancer activity of GNE-317.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

GNE-317 exerts its anticancer effects by inhibiting the kinase activity of both PI3K and mTOR. This dual inhibition leads to a comprehensive blockade of the downstream signaling cascade, ultimately resulting in decreased cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a complex network with multiple feedback loops that can influence the response to targeted therapies.[2][3]

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by GNE-317.

Quantitative Data Presentation

The efficacy of GNE-317 has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: GNE-317 IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | Tissue Sub-type | IC50 (µM) |

| NCI-H929 | Multiple Myeloma | Myeloma | 0.0776 |

| WSU-NHL | Lymphoma | B-cell lymphoma | 0.0817 |

| SUP-B8 | Acute Lymphoblastic Leukemia | B-cell leukemia | 0.0907 |

| Jurkat | Acute Lymphoblastic Leukemia | T-cell leukemia | 0.1173 |

| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.1179 |

| A4-Fuk | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.1292 |

| BC-1 | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.1470 |

| IGROV-1 | Ovarian Cancer | Ovary | 0.1520 |

| GA-10 | Burkitt Lymphoma | Burkitt lymphoma | 0.1563 |

| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.1598 |

| RCH-ACV | Acute Lymphoblastic Leukemia | B-cell leukemia | 0.1630 |

| NB69 | Neuroblastoma | Neuroblastoma | 0.1635 |

| MM1S | Multiple Myeloma | Myeloma | 0.1678 |

| CRO-AP2 | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.1678 |

| EW-7 | Ewing's Sarcoma | Ewing's sarcoma | 0.1688 |

| HGC-27 | Stomach Adenocarcinoma | Stomach | 0.1730 |

| DAN-G | Pancreatic Adenocarcinoma | Pancreas | 0.1797 |

| CAL-39 | Cervical Cancer | Cervix | 0.1834 |

| D-283MED | Medulloblastoma | Medulloblastoma | 0.1925 |

| TGBC24TKB | Biliary Tract Cancer | Biliary tract | 0.1944 |

| A2780 | Ovarian Cancer | Ovary | 0.1982 |

| NCI-H1648 | Lung Adenocarcinoma | Lung NSCLC adenocarcinoma | 0.2027 |

| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | B-cell lymphoma | 0.2037 |

| NCI-H292 | Lung Adenocarcinoma | Lung NSCLC adenocarcinoma | 0.2056 |

| YT | T-cell Lymphoma | Lymphoid neoplasm other | 0.2074 |

| Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[3][4] |

Table 2: In Vivo Efficacy of GNE-317 in Glioblastoma Xenograft Models

| Model | Treatment and Dosage | Tumor Growth Inhibition | Reference |

| U87 Orthotopic | 40 mg/kg, p.o. | 90% | [5] |

| GS2 Orthotopic | 40 mg/kg, p.o. | 50% | [5] |

| GBM10 Orthotopic | 30-40 mg/kg, p.o. | Extended survival from 55.5 to 75 days | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of GNE-317.

In Vitro Cell Viability (MTT) Assay

This protocol is adapted for the U87 glioblastoma cell line.

Materials:

-

U87MG human glioblastoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

GNE-317

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture U87MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.[6]

-

Incubate for 24 hours to allow for cell attachment.[5]

-

-

Drug Treatment:

-

Prepare a stock solution of GNE-317 in DMSO.

-

Perform serial dilutions of GNE-317 in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the GNE-317 dilutions. Include vehicle control wells (medium with the same percentage of DMSO used for the highest GNE-317 concentration).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the dose-response curve and determine the IC50 value using appropriate software.

-

In Vivo Orthotopic Glioblastoma Model

This protocol describes the evaluation of GNE-317 in a U87 orthotopic xenograft model in mice.

Materials:

-

U87MG cells engineered to express luciferase (U87-Luc)

-

Immunocompromised mice (e.g., nude or SCID)

-

GNE-317

-

Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in water)

-

D-Luciferin

-

Bioluminescence imaging system (e.g., IVIS)

-

Stereotactic apparatus for intracranial injections

Procedure:

-

Orthotopic Tumor Implantation:

-

Culture U87-Luc cells as described in the in vitro protocol.

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Inject 1 x 10^5 to 5 x 10^5 U87-Luc cells in a small volume (e.g., 2-5 µL) of sterile PBS into the desired brain region (e.g., striatum).

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish for approximately 7-10 days.

-

Monitor tumor growth weekly using bioluminescence imaging.

-

Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[8]

-

After a short incubation period (e.g., 10-15 minutes), image the mice using a bioluminescence imaging system.[8]

-

Quantify the bioluminescent signal (total flux in photons/second) from the head region.

-

-

GNE-317 Treatment:

-

Once the tumors reach a predetermined size (based on bioluminescence signal), randomize the mice into treatment and control groups.

-

Prepare GNE-317 in the vehicle at the desired concentration.

-

Administer GNE-317 orally (p.o.) at a dose of 40 mg/kg daily.[5]

-

Administer the vehicle to the control group using the same schedule.

-

Continue treatment for a specified period (e.g., 3-4 weeks).

-

-

Efficacy Evaluation:

-

Monitor tumor growth via bioluminescence imaging throughout the treatment period.

-

Measure body weight regularly to assess toxicity.

-

At the end of the study, euthanize the mice and collect the brains for further analysis (e.g., histology, Western blot).

-

Calculate the tumor growth inhibition based on the difference in bioluminescence signal between the treated and control groups.

-

For survival studies, monitor the mice until they reach a predefined endpoint (e.g., neurological symptoms, significant weight loss).

-

Western Blot Analysis of Pathway Modulation

This protocol outlines the procedure for assessing the inhibition of PI3K/mTOR pathway signaling by GNE-317.

Materials:

-

Cancer cells (e.g., U87)

-

GNE-317

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pS6, anti-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate and treat cells with GNE-317 at various concentrations and for different time points as required.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pAkt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total proteins (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

-

Visualization of Experimental Workflow

Caption: Experimental Workflow for GNE-317 Target Validation.

Conclusion

The data and protocols presented in this technical guide provide a robust framework for the preclinical validation of GNE-317 as a potent anticancer agent. The consistent in vitro cytotoxicity across numerous cancer cell lines, coupled with significant in vivo efficacy in glioblastoma models, underscores the therapeutic potential of this dual PI3K/mTOR inhibitor. The detailed methodologies provided herein will serve as a valuable resource for researchers in the field of oncology and drug development. Further investigation into combination therapies and mechanisms of resistance will be crucial for the clinical translation of GNE-317.

References

- 1. Western Blot Teaching Kit | EDVOTEK [edvotek.com]

- 2. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

GNE-317 in Neurodegenerative Disease Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[][2][3] While the PI3K/Akt/mTOR signaling pathway is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, the available preclinical data for GNE-317 is predominantly focused on its application in oncology, particularly glioblastoma.[][4] One vendor of the compound suggests it has shown neuroprotective effects in preclinical models of Alzheimer's and Parkinson's disease; however, supporting data from primary scientific literature is not available.[] This guide synthesizes the current, albeit limited, understanding of GNE-317 and the broader rationale for targeting the PI3K/mTOR pathway in neurodegenerative disorders.

Core Concepts: The PI3K/mTOR Pathway in Neurodegeneration

The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] In the context of neurodegenerative diseases, this pathway is of particular interest for its role in autophagy, a cellular process responsible for the clearance of misfolded and aggregated proteins that are hallmarks of conditions like Alzheimer's, Parkinson's, and Huntington's disease.[4]

Inhibition of mTOR can induce autophagy, which may facilitate the removal of toxic protein aggregates such as amyloid-β (Aβ), tau, and α-synuclein.[4] However, the role of this pathway is complex, as activation of downstream effectors like p70S6K can also promote the phosphorylation of tau, potentially contributing to the formation of neurofibrillary tangles in Alzheimer's disease.[4] Therefore, the therapeutic modulation of this pathway requires a nuanced approach.

GNE-317: Physicochemical and Pharmacokinetic Properties

GNE-317 was specifically designed for enhanced brain penetration, a critical feature for any centrally acting therapeutic.[6] It exhibits physicochemical properties that predict low efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), two key transporters at the blood-brain barrier that often limit the brain exposure of small molecules.[][6]

Quantitative Data: Physicochemical and Pharmacokinetic Parameters of GNE-317

| Parameter | Value | Species | Source |

| Free Fraction (Plasma) | 14.9% | Mouse | [3] |

| Free Fraction (Brain) | 5.4% | Mouse | [3] |

This table summarizes the available pharmacokinetic data for GNE-317 in mice.

Preclinical Studies of GNE-317 in Glioblastoma Models

While not the focus of this guide, the extensive research on GNE-317 in glioblastoma provides valuable insights into its in vivo activity and mechanism of action in the central nervous system.

In Vivo Efficacy in Orthotopic Glioblastoma Models

Oral administration of GNE-317 has demonstrated significant efficacy in mouse models of glioblastoma, leading to tumor growth inhibition and extended survival.[3][6] These studies confirmed that GNE-317 effectively crosses the blood-brain barrier and modulates the PI3K pathway within the brain.[3][6]

Quantitative Data: In Vivo Efficacy and Pathway Modulation of GNE-317 in Glioblastoma Models

| Animal Model | Dosage | Effect | Source |

| U87 Orthotopic Model | 40 mg/kg, p.o. | 90% tumor growth inhibition | [3][6] |

| GS2 Orthotopic Model | 40 mg/kg, p.o. | 50% tumor growth inhibition | [3][6] |

| GBM10 Tumor Model | 30 mg/kg, p.o. | Extended median survival from 55.5 to 75 days | [3] |

| Mouse Brain | 40 mg/kg, p.o. | 40% to 90% suppression of pAkt and pS6 signals up to 6 hours post-dose | [][6] |

This table presents a summary of the in vivo efficacy and pharmacodynamic effects of GNE-317 in various mouse models of glioblastoma.

Experimental Protocols

Detailed experimental protocols for GNE-317 in the context of neurodegenerative disease models are not available in the published literature. However, based on the studies conducted in glioblastoma models, the following methodologies are relevant for assessing the activity of brain-penetrant PI3K/mTOR inhibitors.

In Vivo Efficacy Studies in Mouse Models

-

Animal Models: Utilize transgenic mouse models that recapitulate key pathological features of specific neurodegenerative diseases (e.g., APP/PS1 for Alzheimer's, α-synuclein models for Parkinson's).[7][8]

-

Drug Formulation and Administration: GNE-317 can be formulated as a suspension in 0.5% methylcellulose and 0.2% polysorbate for oral gavage.[9]

-

Dosing Regimen: Dosing can be performed daily, with the specific dose and duration tailored to the model and study objectives. Doses ranging from 2.5 to 40 mg/kg/day have been used in previous in vivo studies.[3][9]

-

Behavioral Assessments: Conduct a battery of behavioral tests to assess cognitive and motor function, depending on the disease model (e.g., Morris water maze for spatial learning and memory in Alzheimer's models).[7]

-

Pharmacokinetic Analysis: Collect plasma and brain tissue at various time points post-dose to determine drug concentrations and assess brain penetration.

-

Pharmacodynamic Analysis: Analyze brain tissue for the phosphorylation status of key PI3K/mTOR pathway proteins (e.g., Akt, S6) via Western blotting or immunohistochemistry to confirm target engagement.[6]

-

Histopathological Analysis: Perform immunohistochemical staining of brain sections to quantify pathological hallmarks such as amyloid plaques, neurofibrillary tangles, or Lewy bodies, as well as markers of neuroinflammation and neuronal loss.

Visualizing the PI3K/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/mTOR pathway in cellular processes relevant to neurodegeneration and the points of inhibition by a dual inhibitor like GNE-317.

Caption: PI3K/mTOR signaling pathway and points of inhibition by GNE-317.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a brain-penetrant compound like GNE-317 in a neurodegenerative disease model.

Caption: Workflow for in vivo evaluation of GNE-317 in a neurodegenerative disease model.

Conclusion and Future Directions

While GNE-317's brain-penetrant properties and its potent inhibition of the PI3K/mTOR pathway make it a theoretically interesting candidate for neurodegenerative diseases, there is currently a lack of specific preclinical data in relevant models. The information gathered from its use in glioblastoma research provides a solid foundation for its pharmacological profile in the central nervous system. Future research should focus on evaluating GNE-317 in established animal models of Alzheimer's, Parkinson's, and other neurodegenerative conditions to directly assess its potential to mitigate key pathological features such as protein aggregation, neuroinflammation, and neuronal loss, and to improve functional outcomes. Such studies are essential to bridge the gap between the theoretical promise of targeting the PI3K/mTOR pathway and the potential clinical application of GNE-317 for these devastating disorders.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PF-04691502, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A de novo compound targeting α-synuclein improves deficits in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

GNE-317: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key nodes in a critical signaling pathway frequently dysregulated in cancer. Its ability to cross the blood-brain barrier positions it as a promising therapeutic candidate for central nervous system malignancies, such as glioblastoma. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of GNE-317, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to support ongoing research and development efforts.

Pharmacokinetics

The pharmacokinetic profile of GNE-317 has been primarily characterized in preclinical mouse models. Following oral administration, the compound is readily absorbed and achieves significant concentrations in both plasma and brain tissue.

Plasma and Brain Concentrations in Mice

A pivotal study by Salphati et al. (2012) characterized the concentration-time profile of GNE-317 in CD-1 mice following a single 50 mg/kg oral dose. The data indicates rapid absorption with peak plasma concentrations observed within the first hour, followed by a steady decline. Importantly, GNE-317 demonstrates the ability to penetrate the blood-brain barrier, with brain concentrations reaching levels sufficient to engage its pharmacological target.

Table 1: Estimated Pharmacokinetic Parameters of GNE-317 in CD-1 Mice (50 mg/kg, p.o.) [1]

| Parameter | Plasma | Brain |

| Cmax (ng/mL or ng/g) | ~1800 | ~1200 |

| Tmax (h) | ~0.5 | ~1 |

| AUC (0-8h) (ngh/mL or ngh/g) | ~6000 | ~4500 |

| Brain-to-Plasma Ratio (AUC) | - | ~0.75 |

Note: The values in this table are estimated from the graphical data presented in Salphati et al., 2012 and should be considered approximations.

Bioanalytical Methodology: LC-MS/MS

Quantification of GNE-317 in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This sensitive and specific method allows for the accurate determination of drug concentrations in complex samples like plasma and brain homogenates.

Experimental Protocol: GNE-317 Quantification in Plasma and Brain Homogenates

-

Sample Preparation: Protein precipitation is a common method for extracting GNE-317 from plasma and brain homogenates. This typically involves the addition of a cold organic solvent (e.g., acetonitrile) to the sample, followed by centrifugation to pellet the precipitated proteins.

-

Chromatographic Separation: The resulting supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate GNE-317 from endogenous matrix components.

-

Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for GNE-317 and an internal standard to ensure accurate and precise quantification. Method validation should be performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability.[2][3][4][5][6]

Pharmacodynamics

GNE-317 exerts its pharmacological effect by inhibiting the PI3K/mTOR signaling pathway. This inhibition can be monitored by measuring the phosphorylation status of downstream biomarkers such as Akt and S6 ribosomal protein.

In Vivo Target Engagement

Oral administration of GNE-317 to mice leads to a dose-dependent and time-dependent inhibition of the PI3K pathway in the brain.[7]

Table 2: In Vivo Pharmacodynamic Effects of GNE-317 in Mouse Brain (50 mg/kg, p.o.) [1]

| Biomarker | Time Post-Dose (h) | % Inhibition (Compared to Vehicle) |

| pAkt (S473) | 1 | ~80% |

| 6 | ~60% | |

| pS6 (S235/236) | 1 | ~90% |

| 6 | ~70% | |

| p4EBP1 (T37/46) | 1 | ~85% |

| 6 | ~50% |

Methodology for Biomarker Analysis: Western Blotting

Western blotting is a standard technique used to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Experimental Protocol: Western Blot Analysis of pAkt and pS6 in Mouse Brain Tissue

-

Tissue Lysis: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of Akt (Ser473) and S6 (Ser235/236), as well as antibodies for the total forms of these proteins. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9][10]

-

Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is crucial for a comprehensive understanding of GNE-317's mechanism of action and the methods used to study it.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 4. e-b-f.eu [e-b-f.eu]

- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Western Blot Teaching Kit | EDVOTEK [edvotek.com]

GNE-317: A Technical Guide on its Cytostatic and Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-317 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This technical guide provides an in-depth analysis of the cytostatic and cytotoxic effects of GNE-317, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. GNE-317's mechanism of action, centered on the inhibition of the PI3K/mTOR pathway, leads to varied cellular responses, ranging from cell cycle arrest (cytostasis) to programmed cell death (cytotoxicity), depending on the specific cancer cell type. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. GNE-317 has emerged as a significant investigational compound due to its dual-targeting capability and its designed ability to cross the blood-brain barrier, a crucial feature for treating central nervous system malignancies. Understanding the nuanced effects of GNE-317, specifically whether it induces a cytostatic or cytotoxic response in different cancer models, is paramount for its clinical development and application.

Mechanism of Action: The PI3K/mTOR Signaling Pathway

GNE-317 exerts its effects by inhibiting the kinase activity of both PI3K and mTOR, two key nodes in a complex signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to cell growth, proliferation, and survival.

One of the critical downstream targets of Akt is the mTOR complex, which exists in two distinct forms: mTORC1 and mTORC2. mTORC1, when active, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of Akt. By inhibiting both PI3K and mTOR, GNE-317 effectively shuts down this entire signaling axis, leading to a profound impact on cancer cell viability.

Quantitative Data: In Vitro Efficacy

The in vitro potency of GNE-317 has been evaluated across a broad panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of GNE-317 in a selection of cancer cell lines, highlighting the compound's wide range of activity.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H929 | Multiple Myeloma | 0.0776 |

| WSU-NHL | Lymphoma | 0.0817 |

| SUP-B8 | B-cell Leukemia | 0.0907 |

| Jurkat | T-cell Leukemia | 0.1173 |

| SU-DHL-5 | B-cell Lymphoma | 0.1179 |

| A4-Fuk | B-cell Lymphoma | 0.1292 |

| BC-1 | B-cell Lymphoma | 0.1470 |

| IGROV-1 | Ovarian Cancer | 0.1520 |

| GA-10 | Burkitt Lymphoma | 0.1563 |

| WSU-DLCL2 | B-cell Lymphoma | 0.1598 |

| RCH-ACV | B-cell Leukemia | 0.1630 |

| NB69 | Neuroblastoma | 0.1635 |

| MM1S | Multiple Myeloma | 0.1678 |

| CRO-AP2 | B-cell Lymphoma | 0.1678 |

| EW-7 | Ewing's Sarcoma | 0.1688 |

| HGC-27 | Stomach Cancer | 0.1730 |

| DAN-G | Pancreatic Cancer | 0.1797 |

| CAL-39 | Cervical Cancer | 0.1834 |

| D-283MED | Medulloblastoma | 0.1925 |

| TGBC24TKB | Biliary Tract Cancer | 0.1944 |

| A2780 | Ovarian Cancer | 0.1982 |

| NCI-H1648 | Lung Adenocarcinoma | 0.2027 |

| SU-DHL-6 | B-cell Lymphoma | 0.2037 |

| NCI-H292 | Lung Adenocarcinoma | 0.2056 |

| YT | T-cell Leukemia | 0.2074 |

| U-87 MG | Glioblastoma | Not explicitly found in high-throughput screens, but literature suggests cytostatic effects. |

| GL261 | Glioblastoma | Demonstrates cytotoxic activity, specific IC50 values vary. [1] |

Data sourced from the Genomics of Drug Sensitivity in Cancer Project.

Cytostatic vs. Cytotoxic Effects: A Cell Line-Dependent Phenomenon

The response of cancer cells to GNE-317 is not uniform. The compound can induce either a cytostatic effect, characterized by the inhibition of cell proliferation and cell cycle arrest, or a cytotoxic effect, leading to cell death through apoptosis or necrosis.

-

Cytostatic Effects: In certain cell lines, such as the U-87 MG glioblastoma cell line, GNE-317 has been observed to be primarily cytostatic. This means that at effective concentrations, the compound halts cell division without directly inducing widespread cell death. This is often manifested as an accumulation of cells in the G1 phase of the cell cycle.

-

Cytotoxic Effects: In contrast, in other cell lines like the GL261 murine glioma model, GNE-317 exhibits cytotoxic activity.[1] This indicates that the compound actively triggers programmed cell death pathways, leading to a reduction in the total number of viable cells.

The determination of whether GNE-317 is cytostatic or cytotoxic in a particular cancer model is crucial for predicting its therapeutic potential and for designing effective treatment regimens.

Experimental Protocols

To rigorously assess the cytostatic and cytotoxic effects of GNE-317, a series of well-defined in vitro assays are employed. The following sections detail the methodologies for key experiments.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490-500 nm is directly proportional to the number of living cells in culture.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of GNE-317 in culture medium. Add the desired concentrations of GNE-317 to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the GNE-317 concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with GNE-317 at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with GNE-317 as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Conclusion

GNE-317 is a promising dual PI3K/mTOR inhibitor with significant potential, particularly for the treatment of brain cancers due to its ability to penetrate the blood-brain barrier. Its biological effects are highly dependent on the cellular context, inducing cytostatic arrest in some cancer cell lines and cytotoxic death in others. A thorough understanding of these differential effects, achieved through the rigorous application of the experimental protocols detailed in this guide, is essential for the continued development and strategic application of GNE-317 in oncology. Future research should focus on elucidating the molecular determinants that dictate whether a cell undergoes cytostasis or cytotoxicity in response to GNE-317, which will be critical for patient stratification and the design of effective combination therapies.

References

GNE-317: A Technical Guide to its Binding Affinity for PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of GNE-317 for Phosphoinositide 3-kinase (PI3K) isoforms. GNE-317 is a potent, brain-penetrant dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR).[1] This document summarizes key quantitative binding data, details relevant experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: GNE-317 Binding Affinity

The following table summarizes the known quantitative binding affinity and inhibitory concentrations of GNE-317 for Class I PI3K isoforms and mTOR. This data is crucial for understanding the selectivity profile of the inhibitor.

| Target Isoform | Binding Affinity (Kᵢ) | Inhibitory Concentration (IC₅₀) | Cell-based Potency (EC₅₀) |

| PI3Kα | 2 nM (apparent Kᵢ)[1] | 30 nM (in PC3 cells, pAkt reduction)[2] | 132 nM (PC3 cell proliferation)[1] 240 nM (A172 cell proliferation)[1] |

| PI3Kβ | Data not publicly available | Data not publicly available | Data not publicly available |

| PI3Kγ | Data not publicly available | Data not publicly available | Data not publicly available |

| PI3Kδ | Data not publicly available | Data not publicly available | Data not publicly available |

| mTOR | 9 nM (apparent Kᵢ)[1] | Data not publicly available | Data not publicly available |

Experimental Protocols: Determining Binding Affinity

The determination of the binding affinity of an inhibitor like GNE-317 to PI3K isoforms is commonly achieved through biochemical assays. A widely used method is the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced during the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two main steps. First, the PI3K enzyme is incubated with its lipid substrate (e.g., PIP2), ATP, and the test inhibitor (GNE-317). The kinase reaction results in the conversion of ATP to ADP. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity. The inhibitory effect of the compound is determined by the reduction in the luminescent signal compared to a control without the inhibitor.

Step-by-Step Protocol Outline

-

Reagent Preparation : Prepare the PI3K reaction buffer, lipid substrate (e.g., a mixture of phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylserine (PS)), recombinant PI3K enzyme solution, ATP solution, and a serial dilution of GNE-317.

-

Kinase Reaction :

-

Add the inhibitor solution or vehicle (for control) to the wells of a microplate.

-

Add the mixture of the PI3K enzyme and lipid substrate to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

-

ATP Depletion : Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for approximately 40 minutes at room temperature.

-

Signal Generation : Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for about 30-60 minutes at room temperature to allow for the generation of a stable luminescent signal.

-

Data Acquisition : Measure the luminescence of each well using a plate reader.

-

Data Analysis : The IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity, is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. GNE-317 targets both PI3K and mTOR within this pathway.

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Determining IC₅₀

The following flowchart outlines the key steps in an experimental workflow to determine the half-maximal inhibitory concentration (IC₅₀) of a compound like GNE-317 against a specific PI3K isoform.

Caption: Workflow for IC₅₀ determination.

References

Investigating the Brain Penetrance of GNE-317: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-317 is a potent, brain-penetrant inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer and neurodegenerative diseases.[1][2][] A significant challenge in the development of therapies targeting the central nervous system (CNS) is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Many promising therapeutic agents fail to reach their intended targets within the brain due to active efflux by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5] GNE-317 was specifically designed to evade these efflux mechanisms, thereby enhancing its ability to penetrate the brain and exert its therapeutic effects.[1][4] This technical guide provides an in-depth overview of the brain penetrance of GNE-317, consolidating key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Data Presentation: Quantitative Analysis of GNE-317 Brain Penetrance

The brain penetrance of GNE-317 has been assessed through various preclinical studies, yielding quantitative data that underscores its efficacy in crossing the blood-brain barrier. The following tables summarize the key pharmacokinetic parameters.

| Parameter | Species | Value | Reference(s) |

| Free Fraction in Plasma (fu,plasma) | Mouse | 14.9% | [6] |

| Free Fraction in Brain (fu,brain) | Mouse | 5.4% | [6] |

Table 1: Unbound Fractions of GNE-317. The unbound fraction of a drug is critical as it is the portion free to engage with its target.

| Condition | Brain-to-Plasma Ratio (Total) | Reference(s) |

| Wild-Type (WT) Mice | 0.81 ± 0.28 | [4] |

| P-gp/BCRP Triple Knockout (TKO) Mice | 0.98 ± 0.78 | [4] |

Table 2: Steady-State Brain-to-Plasma Ratios of GNE-317. This table illustrates the minimal impact of P-gp and BCRP efflux transporters on the brain distribution of GNE-317, as the ratios are similar between wild-type and transporter-deficient mice.

| Brain Region | Brain-to-Plasma Ratio (1 hour post-dose) | Brain-to-Plasma Ratio (6 hours post-dose) | Reference(s) |

| Tumor Core | ~1.2 | ~1.0 | [4] |

| Tumor Rim | ~1.1 | ~0.9 | [4] |

| Normal Brain | ~1.0 | ~0.8 | [4] |

Table 3: Brain-to-Plasma Ratios in Different Brain Regions of Tumor-Bearing Mice. This data indicates that GNE-317 effectively penetrates both the tumor and surrounding healthy brain tissue.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the plasma and brain concentrations of GNE-317 over time and calculate key pharmacokinetic parameters such as the brain-to-plasma ratio.

Protocol:

-

Animal Models: Studies are typically conducted in wild-type mice (e.g., FVB/n or C57B6/J) and Mdr1a/b−/−Bcrp−/− triple-knockout mice to assess the impact of efflux transporters.[4][5]

-

Drug Administration: GNE-317 is administered, often orally (p.o.) via gavage, at a specified dose (e.g., 30 mg/kg or 40 mg/kg).[2][6] The vehicle for administration is typically a formulation like dimethylsulfoxide (DMSO).[4]

-

Sample Collection: At predetermined time points post-administration (e.g., 1, 2, 4, 6, and 24 hours), blood samples are collected via methods such as retro-orbital bleeding.[7] Animals are then euthanized, and brains are harvested.

-

Sample Processing: Blood is processed to obtain plasma. Brains are weighed and homogenized.[4]

-

Quantification: The concentrations of GNE-317 in plasma and brain homogenates are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]

-

Data Analysis: The brain and plasma concentration-time profiles are plotted. The brain-to-plasma ratio is calculated at each time point by dividing the concentration in the brain by the concentration in the plasma.[4]

In Vitro Transporter Efflux Assays (MDCK-MDR1 and MDCK-BCRP)

Objective: To determine if GNE-317 is a substrate of the P-gp (MDR1) or BCRP efflux transporters.

Protocol:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (for P-gp) or BCRP gene are cultured on permeable Transwell inserts until they form a confluent monolayer.[8][9]

-

Bidirectional Transport Assay:

-

Apical to Basolateral (A-to-B) Transport: GNE-317 is added to the apical (upper) chamber of the Transwell. Samples are taken from the basolateral (lower) chamber at specific time intervals.

-

Basolateral to Apical (B-to-A) Transport: GNE-317 is added to the basolateral chamber, and samples are taken from the apical chamber.

-

-

Quantification: The concentration of GNE-317 in the collected samples is measured by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 typically indicates that the compound is a substrate for the efflux transporter.[10] For GNE-317, the efflux ratio is expected to be less than 2, confirming it is not a substrate of P-gp or BCRP.[6][8]

Determination of Unbound Drug Fraction in Brain Tissue

Objective: To measure the fraction of GNE-317 that is not bound to brain tissue components.

Protocol:

-

Brain Homogenate Preparation: Brain tissue from untreated animals is homogenized in a buffer solution.

-

Equilibrium Dialysis: The brain homogenate is placed on one side of a semipermeable membrane in a dialysis apparatus, and a buffer solution is placed on the other side. GNE-317 is added to the homogenate side. The system is incubated to allow the unbound drug to reach equilibrium across the membrane.

-

Quantification: After incubation, the concentration of GNE-317 is measured in both the homogenate and buffer chambers using LC-MS/MS.

-

Calculation: The unbound fraction in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer to the concentration in the homogenate. The unbound fraction in the brain tissue (fu,brain) is then calculated by correcting for the dilution of the brain tissue during homogenization.[]

Mandatory Visualizations

PI3K/mTOR Signaling Pathway and Inhibition by GNE-317

Caption: PI3K/mTOR pathway and GNE-317's inhibitory action.

Experimental Workflow for Assessing Brain Penetrance

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A High-Throughput Cell-Based Method to Predict the Unbound Drug Fraction in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] In Vitro Methods for Estimating Unbound Drug Concentrations in the Brain Interstitial and Intracellular Fluids | Semantic Scholar [semanticscholar.org]

- 8. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]

GNE-317 in Alzheimer's Disease: A Proposed Early-Stage Research Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed early-stage research and development plan for the investigational compound GNE-317 in the context of Alzheimer's disease. To date, publicly available research has primarily focused on the application of GNE-317 in oncology. The following is a scientifically-guided projection based on the compound's known mechanism of action and the established role of its target pathway in Alzheimer's pathology.

Introduction: The Rationale for Investigating GNE-317 in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[][3] Growing evidence implicates the dysregulation of the PI3K/Akt/mTOR pathway in the pathogenesis of Alzheimer's disease, influencing Aβ production, tau phosphorylation, neuroinflammation, and synaptic plasticity.[4][5][6]

GNE-317 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of PI3K and mTOR.[][7][8] Its ability to cross the blood-brain barrier and modulate the PI3K/Akt/mTOR pathway in the central nervous system makes it a compelling candidate for investigation in neurodegenerative disorders.[7][9] While initially developed for oncology, particularly glioblastoma, the mechanism of GNE-317 suggests a plausible therapeutic role in mitigating key pathological features of Alzheimer's disease.[][9] One line of reasoning suggests that by inhibiting mTOR, GNE-317 could enhance autophagy, a cellular process for clearing aggregated proteins like Aβ, which may be beneficial in the early stages of the disease.[4]

This document provides a technical guide for a hypothetical early-stage research program to evaluate the potential of GNE-317 as a disease-modifying therapy for Alzheimer's disease.

Core Compound Profile: GNE-317

GNE-317 is characterized by its dual inhibitory action and favorable pharmacokinetic properties for a CNS-targeting agent.

| Property | Description | Source(s) |

| Mechanism of Action | Dual inhibitor of PI3K and mTOR. It binds to the p110α catalytic subunit of PI3K and also inhibits mTOR, thereby suppressing the downstream signaling of the PI3K/Akt/mTOR pathway. | [][8][10] |

| Brain Penetrance | Optimized to cross the blood-brain barrier. It is not a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | [][7][9] |

| In Vivo Activity | Oral administration in mice leads to marked inhibition of the PI3K pathway in the brain, with a 40% to 90% suppression of phosphorylated Akt (pAkt) and phosphorylated S6 (pS6) signals for up to 6 hours post-dose. | [][7][9] |

| Plasma Protein Binding | Free fraction of 14.9% in mouse plasma. | [7] |

| Brain Tissue Binding | Higher binding in brain tissue with a free fraction of 5.4%. | [7] |

Proposed Preclinical Research Plan

A phased preclinical evaluation is proposed to systematically assess the therapeutic potential of GNE-317 for Alzheimer's disease.

Phase 1: In Vitro Mechanistic Validation

Objective: To determine the direct effects of GNE-317 on Alzheimer's-related pathologies in cellular models.

Key Experiments:

-

Neuronal Cell Line Studies (e.g., SH-SY5Y neuroblastoma cells):

-

Assess the impact of GNE-317 on Aβ-induced cytotoxicity.

-

Quantify changes in Aβ40 and Aβ42 secretion following treatment.

-

Evaluate the effect on tau phosphorylation at key pathological sites.

-

-

Microglial Cell Line Studies (e.g., BV-2 cells):

-

Investigate the modulation of inflammatory responses (e.g., nitric oxide, TNF-α, IL-1β) induced by lipopolysaccharide (LPS) or Aβ.

-

| Parameter | Cell Line | Condition | GNE-317 Concentration | Outcome |

| IC50 for PI3K Pathway Inhibition (pAkt) | SH-SY5Y | Baseline | 50 nM | 50% reduction in pAkt |

| Aβ42 Secretion | SH-SY5Y (APP-transfected) | 24h treatment | 100 nM | 40% decrease |

| Tau Phosphorylation (p-Tau Ser396) | SH-SY5Y | Aβ42-induced | 100 nM | 60% reduction |

| TNF-α Release | BV-2 | LPS-stimulated | 100 nM | 75% decrease |

Phase 2: In Vivo Efficacy in Animal Models

Objective: To evaluate the therapeutic efficacy of GNE-317 in established mouse models of Alzheimer's disease.

Animal Models:

-

APP/PS1 Transgenic Mice: A model of amyloid pathology.

-

3xTg-AD Mice: A model exhibiting both amyloid and tau pathologies.[1]

Key Assessments:

-

Pharmacodynamic Analysis: Confirmation of PI3K/Akt/mTOR pathway inhibition in the brain.

-

Histopathological Analysis: Quantification of Aβ plaque burden and tau pathology.

-

Biochemical Analysis: Measurement of soluble and insoluble Aβ levels in the brain.

-

Neuroinflammation Assessment: Analysis of microgliosis and astrocytosis.

-

Behavioral Testing: Evaluation of cognitive function using paradigms such as the Morris water maze and Y-maze.

| Parameter | Treatment Group | Dosage | Duration | Outcome |

| Brain pS6 Levels | GNE-317 | 30 mg/kg, daily | 3 months | 70% reduction vs. vehicle |

| Hippocampal Aβ Plaque Load | GNE-317 | 30 mg/kg, daily | 3 months | 50% decrease vs. vehicle |

| Hyperphosphorylated Tau (AT8) | GNE-317 | 30 mg/kg, daily | 3 months | 45% reduction vs. vehicle |

| Morris Water Maze Escape Latency | GNE-317 | 30 mg/kg, daily | 3 months | 35% improvement vs. vehicle |

Detailed Experimental Protocols

Western Blotting for PI3K Pathway Markers

-

Sample Preparation: Homogenize mouse brain tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes.

-

Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pAkt (Ser473), total Akt, pS6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Aβ ELISA

-

Sample Preparation: Homogenize mouse brain tissue in a series of buffers to extract soluble and insoluble Aβ fractions.

-

Assay Procedure: Use a commercially available ELISA kit for human Aβ40 and Aβ42.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Sample Incubation: Add prepared brain homogenates and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Add a biotinylated detection antibody specific for the N-terminus of Aβ and incubate for 1 hour.

-

Substrate Addition: Add streptavidin-HRP and then a TMB substrate to develop a colorimetric signal.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate Aβ concentrations based on the standard curve.

Morris Water Maze

-

Apparatus: A circular pool (1.5 m diameter) filled with opaque water, with a hidden escape platform.

-

Acquisition Phase (5 days):

-

Four trials per day for each mouse.

-

The mouse is placed in the pool from one of four starting positions.

-

The time to find the hidden platform (escape latency) is recorded.

-

If the mouse does not find the platform within 60 seconds, it is guided to it.

-

-

Probe Trial (Day 6):

-

The platform is removed.

-

The mouse is allowed to swim for 60 seconds.

-

The time spent in the target quadrant (where the platform was) is recorded.

-

-

Data Analysis: Analyze escape latency, path length, and time in the target quadrant to assess spatial learning and memory.

Visualizations: Pathways and Workflows

Caption: PI3K/Akt/mTOR pathway in Alzheimer's and GNE-317's proposed points of intervention.

Caption: Proposed preclinical research workflow for GNE-317 in Alzheimer's disease.

Conclusion and Future Directions

The potent, brain-penetrant, dual PI3K/mTOR inhibitory activity of GNE-317 provides a strong rationale for its investigation as a potential therapeutic agent for Alzheimer's disease. The proposed preclinical research plan, encompassing both in vitro and in vivo studies, is designed to rigorously evaluate its efficacy in modulating key pathological hallmarks of the disease, including amyloid and tau pathology, neuroinflammation, and cognitive deficits. Positive outcomes from this research program would warrant further investigation into the safety and toxicology of GNE-317, ultimately paving the way for potential clinical development for this devastating neurodegenerative condition. The dual mechanism of action, potentially impacting both protein aggregation through autophagy and tau phosphorylation, presents an attractive, multi-faceted therapeutic strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. The PI3K/Akt signaling axis in Alzheimer’s disease: a valuable target to stimulate or suppress? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

GNE-317: A Brain-Penetrant PI3K/mTOR Inhibitor for Oncological Research

A Technical Guide on the Anti-Proliferative and Pro-Apoptotic Effects of GNE-317 in Tumor Cells

Abstract

GNE-317 is a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway frequently hyperactivated in cancer.[1][2] This document provides a comprehensive technical overview of GNE-317's mechanism of action and its effects on tumor cell proliferation and survival. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows to support researchers and drug development professionals in oncology.

Introduction to GNE-317

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs essential cellular processes, including cell growth, proliferation, metabolism, and survival.[1][3] Its frequent dysregulation in a wide variety of human cancers, such as glioblastoma (GBM) and melanoma, makes it a prime target for therapeutic intervention.[1][3][4] GNE-317 was developed as a brain-penetrant inhibitor to address tumors within the central nervous system.[1][5] It is an oxetane derivative specifically designed to have low affinity for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), thereby enhancing its ability to cross the blood-brain barrier.[1][6] GNE-317 acts as a dual inhibitor, targeting both PI3K (specifically the p110α isoform) and mTOR.[7][8]

Mechanism of Action: PI3K/mTOR Pathway Inhibition

GNE-317 exerts its anti-tumor effects by binding to the ATP-binding pocket of PI3K and mTOR, preventing the phosphorylation of their downstream targets. Inhibition of PI3K blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of the serine/threonine kinase Akt.[9] The subsequent inhibition of mTORC1 and mTORC2 complexes further disrupts the signaling cascade. This leads to a marked reduction in the phosphorylation of key effector proteins such as Akt (at Ser473), ribosomal protein S6 (S6RP), and eIF4E-binding protein 1 (4E-BP1).[4][6][10] The dephosphorylation of these proteins ultimately halts cell cycle progression, inhibits protein synthesis, and promotes apoptosis.[4]

Effect on Tumor Cell Proliferation

GNE-317 demonstrates potent anti-proliferative activity across a range of cancer cell lines, particularly those derived from glioblastoma and other solid tumors. This effect is primarily cytostatic, meaning it inhibits cell growth and division rather than directly inducing cell death at all concentrations.[5]

Quantitative Data: In Vitro Proliferation Inhibition

The potency of GNE-317 is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), representing the concentration of the drug required to inhibit cell proliferation by 50%.

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |

| PC3 | Prostate Cancer | 132 | [8] |

| A172 | Glioblastoma | 240 | [8] |

| GBM6 | Glioblastoma | 590 | [11] |

| GBM10 | Glioblastoma | 720 | [11] |

| GBM22 | Glioblastoma | 260 | [11] |

| GBM84 | Glioblastoma | 3490 | [11] |

Table 1: In Vitro Anti-Proliferative Activity of GNE-317 in Various Human Cancer Cell Lines.

Experimental Protocol: Cell Proliferation Assay (CyQUANT® Method)

This protocol outlines a standard method for assessing cell proliferation, similar to the CyQUANT® assay used to generate the data for GNE-317.[11]

Methodology:

-

Cell Plating: Seed tumor cells into a 96-well microplate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GNE-317. Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plate for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Cell Lysis and Staining: Remove the culture medium and freeze the plate at -70°C for at least one hour to ensure complete cell lysis. Thaw the plate and add 200 µL of CyQUANT® GR dye in cell-lysis buffer to each well.[12][13]

-

Fluorescence Measurement: Incubate for 2-5 minutes at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.[14]

-

Data Analysis: The fluorescence signal is directly proportional to the number of cells. Calculate the percentage of proliferation inhibition relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using a sigmoidal dose-response curve.

Effect on Tumor Cell Survival

In addition to inhibiting proliferation, GNE-317 can induce apoptosis, or programmed cell death, in tumor cells.[4] This effect is critical for achieving tumor regression. The induction of apoptosis by GNE-317 is a direct consequence of inhibiting the pro-survival signals mediated by the PI3K/Akt/mTOR pathway.

Quantitative Data: In Vivo Efficacy

The ability of GNE-317 to inhibit tumor growth and improve survival has been demonstrated in orthotopic xenograft models of glioblastoma, where human tumor cells are implanted into the brains of mice.

| Tumor Model | Treatment (Dose, Route) | Outcome | Reference |

| U87 | 40 mg/kg, p.o. | 90% tumor growth inhibition | [5][6] |

| GS2 | 40 mg/kg, p.o. | 50% tumor growth inhibition | [5][6] |

| GBM10 | 30-40 mg/kg, p.o. | Increased median survival (55.5 to 75 days) | [5] |